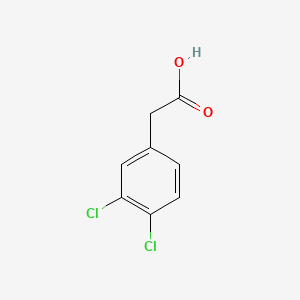

3,4-Dichlorophenylacetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206794 | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-30-7 | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5807-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Pathways for 3,4-Dichlorophenylacetic Acid

The synthesis of this compound (3,4-DCPAA) can be achieved through several established chemical routes, typically starting from precursors like 3,4-dichlorotoluene (B105583) or 3',4'-dichloroacetophenone. Two primary strategies are the conversion of a benzyl (B1604629) halide to a nitrile followed by hydrolysis, and the Willgerodt-Kindler reaction.

One common and effective method involves the cyanation of 3,4-dichlorobenzyl chloride. prepchem.com This reaction is typically carried out by treating the benzyl chloride with an alkali metal cyanide, such as sodium cyanide, to form 3,4-dichlorophenylacetonitrile. orgsyn.orgchemspider.com The resulting nitrile is then subjected to hydrolysis, which can be performed under acidic or basic conditions, to yield the final carboxylic acid product. libretexts.org Acid-catalyzed hydrolysis, often using a strong acid like hydrochloric acid with heat, directly produces this compound and an ammonium (B1175870) salt. libretexts.org

Another powerful method is the Willgerodt-Kindler reaction. synarchive.comwikipedia.org This reaction can convert aryl alkyl ketones, such as 3',4'-dichloroacetophenone, into the corresponding terminal thioamide using elemental sulfur and an amine like morpholine. msu.eduorganic-chemistry.org This thioamide intermediate is then hydrolyzed to produce the desired this compound. wikipedia.orgmsu.edu This pathway is particularly notable for its ability to rearrange the carbon skeleton and functionalize the terminal position of the alkyl chain. wikipedia.org

Strategies for the Synthesis of Novel this compound Derivatives

The carboxyl group and the activated phenyl ring of this compound serve as versatile handles for the synthesis of a wide array of novel derivatives. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. Key strategies include the formation of organometallic complexes, esterification, and incorporation into complex heterocyclic systems.

Preparation of Organometallic Complexes (e.g., Organotin(IV) Derivatives)

This compound can be reacted with organometallic compounds to form new complexes with unique structural and electronic properties. A notable example is the synthesis of organotin(IV) derivatives. These complexes are prepared by reacting this compound with various di- or tri-organotin compounds, such as diorganotin(IV) dichlorides or triorganotin(IV) chlorides.

The reaction is typically conducted in a dry organic solvent like toluene (B28343), with triethylamine (B128534) added to act as a base. The mixture is refluxed for several hours to drive the reaction to completion. The triethylamine hydrochloride precipitate is then filtered off, and the desired organotin(IV) derivative is isolated from the filtrate. Structural analysis of these compounds often reveals complex geometries, such as distorted trigonal-bipyramidal arrangements around the tin atom.

| Reactant 1 | Reactant 2 (Organotin Compound) | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Diorganotin(IV) dichloride | Toluene, Triethylamine, Reflux (6-8 h) | Diorganotin(IV) bis(3,4-dichlorophenylacetate) |

| This compound | Triorganotin(IV) chloride | Toluene, Triethylamine, Reflux (6-8 h) | Triorganotin(IV) 3,4-dichlorophenylacetate |

Esterification Reactions and Ester Derivative Synthesis (e.g., Methyl Esters)

Esterification is a fundamental derivatization strategy for carboxylic acids. The synthesis of esters of this compound, such as its methyl ester, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, like methanol, in the presence of a strong acid catalyst such as concentrated sulfuric acid.

The reaction is reversible, and the excess alcohol is used to shift the equilibrium towards the product side. After refluxing, the excess alcohol is removed by distillation, and the resulting ester is purified. This method is a straightforward and widely used approach to protect the carboxylic acid group or to modify the lipophilicity of the parent compound.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Reaction Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol | Conc. H₂SO₄ | Reflux | Methyl 3,4-dichlorophenylacetate |

| This compound | Ethanol (B145695) | Conc. H₂SO₄ | Reflux | Ethyl 3,4-dichlorophenylacetate |

Incorporation into Heterocyclic Systems (e.g., Triazole-Thiadiazole Scaffolds)

This compound is a valuable building block for synthesizing more complex molecules containing heterocyclic rings, which are significant pharmacophores in medicinal chemistry. mdpi.comnih.govnih.gov A common pathway to access five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles begins with the conversion of the carboxylic acid into its corresponding acid hydrazide (acylhydrazone). nih.gov

This transformation is typically a two-step process. First, the acid is esterified as described above. The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol to produce 3,4-Dichlorophenylaceto-hydrazide. scholaris.ca This key intermediate can then undergo cyclization reactions with various reagents. For example, reacting the acid hydrazide with carbon disulfide in a basic medium can lead to the formation of an oxadiazole or thiadiazole ring. researchgate.net Alternatively, treatment with thiosemicarbazide (B42300) followed by cyclization using reagents like phosphorus oxychloride or polyphosphate ester can yield 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comencyclopedia.pub Cyclization of thiosemicarbazide precursors under basic conditions can afford 1,2,4-triazole (B32235) rings. mdpi.com

| Starting Material | Key Intermediate | Cyclization Reagent(s) | Resulting Heterocycle |

|---|---|---|---|

| This compound | 3,4-Dichlorophenylaceto-hydrazide | Carbon Disulfide / Base | 1,3,4-Oxadiazole/Thiadiazole scaffold |

| This compound | 3,4-Dichlorophenylaceto-hydrazide | Thiosemicarbazide / POCl₃ | 1,3,4-Thiadiazole scaffold |

| This compound | 3,4-Dichlorophenylaceto-hydrazide | Isothiocyanates, then H₂SO₄ or NaOH | 1,3,4-Thiadiazole or 1,2,4-Triazole scaffold |

Stereoselective Synthesis and Chiral Resolution Approaches

While this compound itself is an achiral molecule, many of its potential derivatives can possess stereocenters. For instance, substitution at the α-carbon of the acetic acid side chain would create a chiral center, leading to enantiomeric pairs. The synthesis of a single, desired stereoisomer in such cases requires the use of stereoselective methods.

Modern synthetic chemistry offers several advanced strategies to achieve this control. Chiral catalysts can be employed to guide the reaction towards the formation of one enantiomer over the other. Furthermore, innovative techniques like electrochemical cross-coupling reactions have been developed for the stereoselective synthesis of complex molecules, offering high Z-stereoselectivity in certain cases. While not yet specifically documented for 3,4-DCPAA derivatives, these approaches represent the forefront of synthetic strategies that could be adapted for the chiral synthesis of its analogues.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of synthesizing this compound and its derivatives, these principles can be applied to reduce waste, avoid hazardous substances, and improve energy efficiency.

One promising approach is the use of novel reaction media to replace volatile and often toxic organic solvents. For example, low-melting mixtures of substances like L-(+)-tartaric acid and urea (B33335) can act as a reaction medium that is also a catalyst and sometimes even a reactant. This methodology offers a more sustainable alternative for carrying out reactions like the Biginelli reaction to produce functionalized dihydropyrimidinones, and similar principles could be adapted for derivatives of 3,4-DCPAA. The development of highly efficient, reusable catalysts and processes that maximize atom economy are central to making the synthesis of these valuable chemical compounds more sustainable.

Biological Activities and Molecular Mechanisms in Plant Systems

Characterization of Auxin Analog Activity

As an auxin analog, Dcaa mimics the effects of endogenous auxins, which are crucial for regulating plant growth. nih.govbyjus.com Its activity has been characterized through various physiological assays in model plant organisms.

Physiological Manifestations in Model Plant Organisms

Studies have demonstrated that Dcaa elicits classic auxin responses in plants, such as promoting the elongation of oat coleoptile segments and inducing the formation of adventitious roots. researchgate.netnih.govnih.gov

Oat Coleoptile Elongation: The oat coleoptile elongation test is a classic bioassay for auxin activity. Research has shown that Dcaa promotes the elongation of oat coleoptile segments, a typical response to auxin treatment. researchgate.netnih.gov The extent of elongation is concentration-dependent. nih.gov

Table 1: Effect of 3,4-Dichlorophenylacetic acid (Dcaa) on Oat Coleoptile Elongation

| Treatment | Concentration | Elongation Length (cm) |

|---|---|---|

| Control | 0 | ~1.5 |

| Dcaa | 1 µM | >1.5 |

| Dcaa | 10 µM | >2.0 |

| Dcaa | 100 µM | >2.0 |

Note: This table is illustrative, based on graphical data presented in research. nih.gov Actual values may vary based on experimental conditions.

Adventitious Root Formation: The formation of adventitious roots, which are roots that arise from non-root tissues like stems, is another key physiological process stimulated by auxins. nih.govishs.org Dcaa has been shown to effectively promote the generation of adventitious roots, indicating its function as a potent auxin analog in this developmental process. researchgate.netnih.govresearchbunny.com This property is significant for plant propagation and agriculture. smolecule.comnih.govresearchgate.net

Comparative Efficacy and Selectivity against Endogenous Auxins

The effectiveness of Dcaa as an auxin analog has been compared to that of endogenous auxins like indole-3-acetic acid (IAA) and other synthetic auxins such as 1-naphthaleneacetic acid (NAA) and indole-3-butyric acid (IBA). researchgate.netresearchgate.net

Research indicates that while Dcaa effectively promotes oat coleoptile elongation, its activity in this specific assay is lower than that of IBA and NAA. researchgate.net However, in promoting root growth, the efficacy can be comparable. For instance, a 120 ppm concentration of Dcaa was found to have a similar effect on root growth as 25 ppm of NAA. researchgate.net Synthetic auxins like Dcaa often exhibit greater stability compared to the primary endogenous auxin, IAA. researchgate.net

The selectivity of auxin herbicides is linked to differential binding and response among various receptor types. nih.gov For example, the natural auxin IAA and synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) show different binding affinities to various auxin receptors, which can influence their biological activity. nih.gov Dcaa, which shares a dichlorophenyl ring with 2,4-D, is also expected to exhibit selective interactions. nih.gov

Elucidation of Molecular Mechanisms of Action

The auxin-like effects of Dcaa are rooted in its ability to interact with the cellular machinery that perceives and transduces natural auxin signals. researchgate.netnih.gov

Interaction with Auxin Receptor Proteins (e.g., TIR1 Binding Affinity)

The primary mechanism of auxin perception involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptor proteins. nih.govoup.com Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, which targets the repressors for degradation. nih.govnih.gov

Molecular docking studies have shown that Dcaa can bind to auxin receptors, with the highest binding activity observed for TIR1. researchgate.netnih.govnih.gov The chemical structure of Dcaa, particularly its dichlorophenyl ring, is similar to that of the synthetic auxin 2,4-D, suggesting it may fit into the hydrophobic pocket of the TIR1 receptor in a comparable manner. nih.gov This binding initiates the downstream signaling cascade. researchbunny.com Mutations within the TIR1 receptor have been shown to alter its affinity for auxin and Aux/IAA proteins, leading to hypersensitive auxin phenotypes, which underscores the criticality of this interaction. nih.govoup.com

Modulation of Auxin Signal Transduction Pathways

By binding to auxin receptors, Dcaa activates the auxin signal transduction pathway. researchgate.netnih.govnih.gov A key step in this pathway is the degradation of Aux/IAA repressor proteins via the 26S proteasome. nih.govoup.com When Aux/IAA proteins are degraded, they release Auxin Response Factor (ARF) transcription factors, allowing them to regulate the expression of target genes. oup.comresearchgate.net

Furthermore, Dcaa has been observed to inhibit the endocytosis of PIN-FORMED (PIN) auxin efflux carriers. researchgate.netnih.govnih.gov PIN proteins are crucial for directional auxin transport, and their localization on the plasma membrane is regulated by auxin itself. nih.gov By inhibiting their removal from the cell surface, Dcaa, like other auxins, reinforces the cellular machinery for auxin transport and signaling. researchgate.netnih.gov

Influence on Auxin-Responsive Gene Expression

The culmination of the auxin signaling pathway is the modulation of gene expression. nih.gov Dcaa has been shown to induce the expression of auxin-responsive genes. researchgate.netnih.govsmolecule.comnih.gov This has been visualized using reporter systems like DR5:GUS, where the application of Dcaa to root tips leads to the expression of the reporter gene in the root hair zone. researchgate.netnih.govnih.gov This response requires the presence of auxin transport proteins like PIN2, confirming that Dcaa engages the canonical auxin signaling and transport pathways to alter gene expression. researchgate.netnih.govnih.gov The activation of these genes ultimately orchestrates the physiological responses observed, such as cell elongation and root development. byjus.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | Dcaa |

| Indole-3-acetic acid | IAA |

| 1-Naphthaleneacetic acid | NAA |

| Indole-3-butyric acid | IBA |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

Impact on Polar Auxin Transport and PIN Protein Dynamics

Recent studies have identified this compound (Dcaa) as a compound with auxin-like activity that influences the established auxin signaling pathway in plants. researchgate.netnih.govresearchbunny.comnih.gov Its effects extend to the intricate process of polar auxin transport, which is fundamental for numerous developmental processes, including organogenesis, tropic growth, and the formation of patterns. nih.gov This directed flow of auxin is primarily mediated by the PIN-FORMED (PIN) family of auxin efflux carriers. nih.govzju.edu.cnscilit.com

Application of Dcaa to the root tip of the DR5:GUS auxin-responsive reporter line has been shown to induce GUS expression in the root hair zone. nih.govnih.gov This observation is significant as it indicates that Dcaa can trigger a classic auxin response. Crucially, this response is dependent on the PIN2 auxin efflux carrier, highlighting the interaction of Dcaa with the polar auxin transport machinery. nih.govnih.gov

Furthermore, like other auxins, Dcaa has been demonstrated to inhibit the endocytosis of PIN proteins. nih.govresearchbunny.comnih.gov The subcellular trafficking of PIN proteins, involving their secretion, endocytosis, and recycling back to the plasma membrane, is a key mechanism for regulating the direction and rate of auxin flow. scilit.com By inhibiting PIN protein endocytosis, Dcaa likely modulates the distribution and abundance of these transporters at the cell surface, thereby influencing the directional transport of auxin. nih.govresearchbunny.comnih.gov This action aligns with the broader understanding of how both natural and synthetic auxins exert their effects on plant growth and development. scilit.com

The interaction of synthetic auxins with PIN transporters is a subject of ongoing research. Studies on other synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have shown that they are transported by PIN proteins, although the transport kinetics may differ from the primary endogenous auxin, Indole-3-acetic acid (IAA). plantae.orgnih.gov Cryogenic electron microscopy structures of Arabidopsis thaliana PIN8 bound to synthetic auxins have provided insights into the conformational changes that occur during the transport cycle, revealing a multistep process of substrate recognition, binding, and release. plantae.orgresearchgate.net These findings suggest that the structural diversity of synthetic auxins is accommodated within the binding sites of PIN transporters. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Plant Growth Regulation

The auxin activity of this compound (Dcaa) is intrinsically linked to its chemical structure. As a synthetic auxin analog, its ability to elicit physiological responses in plants is determined by how its structure interacts with the components of the auxin signaling pathway, including the TIR1/AFB auxin receptors. researchgate.netnih.govresearchbunny.com

Molecular docking studies have shown that Dcaa can bind to auxin receptors, with a particularly high binding activity predicted for TIR1. researchgate.netnih.govresearchbunny.com This binding is a critical initial step in the auxin signaling cascade that leads to the expression of auxin-responsive genes and subsequent physiological effects such as cell elongation and root development. researchgate.netnih.gov

The structure-activity relationship (SAR) of auxin-like compounds has been a long-standing area of investigation in plant science. Early studies on substituted phenoxyacetic and benzoic acids established fundamental principles regarding the structural requirements for auxin activity. nih.gov For instance, the presence and position of substituents on the aromatic ring, as well as the nature of the acidic side chain, are crucial determinants of a compound's biological activity.

In the case of Dcaa, the dichlorophenyl group is a key feature. The substitution pattern of chlorine atoms on the phenyl ring significantly influences its activity. This is a common theme among synthetic auxins, where halogenation of the aromatic ring often enhances auxin-like properties. mt.gov For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used synthetic auxin and herbicide whose activity is largely conferred by its dichlorinated phenyl ring. mt.govneliti.com

The following table presents a comparison of Dcaa with other relevant auxin compounds, highlighting structural differences that contribute to their varying activities.

| Compound Name | Chemical Structure | Key Structural Features | Primary Activity |

| This compound (Dcaa) | Dichlorinated phenyl ring, acetic acid side chain | Auxin-like, promotes root growth researchgate.netnih.gov | |

| Indole-3-acetic acid (IAA) | Indole ring, acetic acid side chain | Major endogenous auxin, regulates various growth processes nih.govbyjus.com | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated phenoxy ring, acetic acid side chain | Synthetic auxin, herbicide mt.govbyjus.com | |

| 1-Naphthaleneacetic acid (NAA) | Naphthalene ring, acetic acid side chain | Synthetic auxin, used in tissue culture and for rooting nih.govagronomyjournals.com | |

| Indole-3-butyric acid (IBA) | Indole ring, butyric acid side chain | Endogenous auxin, promotes adventitious root formation nih.govagronomyjournals.com | |

| Phenylacetic acid (PAA) | Phenyl ring, acetic acid side chain | Endogenous auxin, lower activity than IAA, not transported in a polar manner nih.gov |

Pharmacological and Agrochemical Bioactivity of 3,4 Dichlorophenylacetic Acid Derivatives

Investigation of Antimicrobial Properties

The core structure of 3,4-Dichlorophenylacetic acid serves as a scaffold for developing new antimicrobial agents. ontosight.ai The introduction of various functional groups and heterocyclic rings has led to derivatives with potential antibacterial and antifungal efficacy.

Evaluation of Antibacterial Efficacy of Derived Compounds

Derivatives of dichlorophenylacetic acid have been investigated for their ability to inhibit bacterial growth. The dichloroacetyl group, a key feature of the parent compound, is known to be responsible for the antibacterial activity in certain classes of compounds like chloramphenicol. nih.gov Studies on related structures, such as derivatives of the isomeric 2,4-dichlorophenyl acetic acid, have shown that incorporating this moiety into heterocyclic systems like triazolo-thiadiazoles can result in moderate antibacterial activity. researchgate.net Similarly, the synthesis of novel 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives has yielded compounds with significant inhibitory activity against pathogenic bacteria, with Escherichia coli and Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) being particularly susceptible. nih.gov

Assessment of Antifungal Activities of Derived Compounds

The antifungal potential of this compound derivatives has also been a subject of research. Studies have shown that modifying the parent acid can lead to compounds with notable antifungal properties. For instance, certain dichloroacetamidopropiophenones have demonstrated marked antifungal activity. nih.gov Research on 3,4-dihydropyrimidine derivatives indicated that many of the tested compounds exhibited remarkable antifungal activity, often with a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov Furthermore, the introduction of 1,3,4-thiadiazole-thiazolidinone moieties has been a successful strategy in developing potent antifungal agents from other complex organic acids, suggesting a promising avenue for derivatives of this compound. researchgate.net

Exploration of Antioxidant Potential of Derived Compounds

Several studies have focused on the antioxidant capabilities of compounds synthesized from dichlorophenylacetic acid analogs. The presence of the dichlorophenyl group, combined with other functionalities, can contribute to a molecule's ability to scavenge free radicals.

In one study, a series of Current time information in Bangalore, IN.nih.govnih.govtriazolo[3,4-b] ontosight.aiCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives synthesized from the related 2,4-dichlorophenyl acetic acid were screened for their in-vitro antioxidant activity using the DPPH method. Several of the synthesized compounds showed excellent antioxidant activity when compared to a standard. researchgate.net

Another study investigated the antioxidant properties of 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4,5-Dihydropyrano(3,2-c)Chromene-3-Carbonitrile derivatives. researchgate.net The antioxidant activities were evaluated against hydrogen peroxide (H2O2) and through the ferric reducing antioxidant power (FRAP) assay. The results, particularly for hydrogen peroxide scavenging, were promising for some of the derivatives.

Table 1: Hydrogen Peroxide Scavenging Activity of 3,4-Dichlorophenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound | H₂O₂ Scavenging Activity (%) | Standard (Ascorbic Acid) Activity (%) |

|---|---|---|

| Compound 2 | 81.1 ± 1.0 | Not specified in this context |

| Compound 3 | 82.3 ± 1.5 | Not specified in this context |

Data sourced from a study on 2-Amino-4-(3,4-Dichlorophenyl)-5-oxo-4, 5-Dihydropyrano (3,2-c) Chromene-3-Carbonitrile compounds. researchgate.net

These findings underscore the potential of using this compound as a starting material for the development of novel antioxidants.

Research into Other Reported Bioactivities of Synthetic Analogs

Beyond antimicrobial and antioxidant effects, derivatives of this compound and its analogs have been explored for other significant biological activities, particularly in agrochemistry and anti-inflammatory applications.

Agrochemical Applications: Recent research has identified this compound (Dcaa) itself as an auxin analog. nih.govresearchgate.net Auxins are a class of plant hormones that regulate various aspects of plant growth and development. byjus.com Dcaa was shown to promote the elongation of oat coleoptile segments, stimulate the formation of adventitious roots, and enhance the growth of crop roots. nih.govresearchgate.net Molecular studies confirmed that Dcaa functions through the plant's auxin signaling pathway by binding to auxin receptors, with a high affinity for the TIR1 receptor. nih.gov This auxin-like activity suggests its potential application in agriculture to improve crop yields and manage plant growth. researchgate.netsmolecule.com

Anti-inflammatory Activity: Analogs of this compound have shown promise as anti-inflammatory agents. Derivatives of the closely related 2,4-Dichlorophenoxyacetic acid are known to be potential inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug development. mdpi.comnih.gov For example, a series of 2-imino-4-thiazolidinone derivatives of 2,4-dichlorophenoxy acetic acid were synthesized and evaluated. Two compounds, in particular, exhibited potent in vivo anti-inflammatory activity, superior to the standard drug indomethacin, and also significantly suppressed the expression of COX-2 and TNF-α. nih.gov

Development of Structure-Bioactivity Correlations

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds.

From the available research, several structure-activity relationship (SAR) trends can be inferred:

For Antimicrobial Activity: The presence of a dichloroacetyl group is a significant contributor to the antibacterial properties of some compounds. nih.gov In the case of dihydropyrimidine (B8664642) (DHPM) derivatives, antifungal activity was often enhanced in compounds that had a phenyl ring substituted with an electron-withdrawing group at the C-4 position. nih.gov

For Antioxidant Activity: The antioxidant capacity of the studied chromene derivatives was directly linked to their specific molecular configurations (Compounds 2 and 3 showing the highest activity). researchgate.net For the triazolo-thiadiazole derivatives of the isomeric 2,4-dichlorophenylacetic acid, specific substitutions on the heterocyclic ring system were found to be critical for eliciting excellent antioxidant effects. researchgate.net

For Auxin-like Activity: The core structure of this compound itself is responsible for its ability to bind to auxin receptors and mimic the effect of natural auxins. nih.gov

For Anti-inflammatory Activity: In the thiazolidinone series derived from 2,4-dichlorophenoxyacetic acid, the nature of the substituent on the thiazolidinone ring was critical. Compounds with benzyl (B1604629) (1k) and cyclohexyl (1m) groups demonstrated the highest anti-inflammatory potency and COX-2 inhibition. nih.gov

These correlations provide a foundational framework for the rational design of future this compound derivatives with targeted and optimized biological activities.

Analytical Chemistry and Detection Methodologies for 3,4 Dichlorophenylacetic Acid

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3,4-DPAA, enabling its separation from complex matrices and subsequent quantification. The choice of chromatographic technique often depends on the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of 3,4-DPAA and for its quantification in various samples. vwr.comtcichemicals.com A typical HPLC analysis involves a reversed-phase (RP) column, such as a C18 column, which separates compounds based on their hydrophobicity. sielc.comnih.gov

For the analysis of 3,4-DPAA, a mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, which is often acidified with an acid like phosphoric acid or formic acid to ensure the compound is in its protonated form, enhancing its retention on the nonpolar stationary phase. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com Detection is commonly achieved using a UV detector, with the wavelength set to a value where 3,4-DPAA exhibits strong absorbance, such as 230 nm. nih.gov

The purity of 3,4-DPAA can be assessed by analyzing the chromatogram for the presence of any impurity peaks. Commercial standards of 3,4-DPAA are often certified to have a purity of greater than 98.0%, as determined by HPLC. vwr.comtcichemicals.com For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the precise determination of the concentration of 3,4-DPAA in unknown samples. nih.gov The method's reliability is established through validation parameters such as linearity, with regression coefficients (R²) typically exceeding 0.999. nih.gov

Table 1: Typical HPLC Parameters for 3,4-Dichlorophenylacetic Acid Analysis

| Parameter | Value | Source |

| Column | Reversed-phase C18 | sielc.comnih.gov |

| Mobile Phase | Acetonitrile and acidified water (e.g., with phosphoric or formic acid) | sielc.com |

| Detection | UV at 230 nm | nih.gov |

| Purity Assay | >98.0% | vwr.comtcichemicals.com |

| Quantification Range | 0.1–400 mg/L | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of 3,4-DPAA and for identifying its metabolites. Due to the low volatility of 3,4-DPAA, a derivatization step is typically required before GC analysis. researchgate.net This process converts the acidic compound into a more volatile ester, such as a methyl or 2-chloroethyl ester. nih.govgcms.cz Reagents like diazomethane (B1218177) or BCl3/2-chloroethanol can be used for this purpose, though the latter is considered a safer alternative. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column, often a nonpolar column like a DB-5MS. epa.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that can be used for identification. nist.gov For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. oup.comresearchgate.net

GC-MS is particularly valuable for metabolite profiling in biological samples, allowing for the identification of various metabolic products of 3,4-DPAA. mdpi.com The technique offers very low detection limits, often in the picogram per milliliter (pg/mL) range, making it suitable for detecting trace amounts of the compound and its metabolites in complex matrices like urine and serum. oup.com

Table 2: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description | Source |

| Derivatization | Required to increase volatility (e.g., methylation) | nih.govgcms.cz |

| Column | Capillary column (e.g., Durabond-5MS) | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Ionization Mode | Electron Impact (EI) | epa.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | oup.com |

| Characteristic Ions (PFB derivative) | M+ and m/z 181 | oup.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a significant enhancement in sensitivity and speed over conventional HPLC-MS. tcichemicals.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution and faster separations. sielc.com When coupled with a tandem mass spectrometer (MS/MS), it provides exceptional selectivity and sensitivity for the detection of 3,4-DPAA, even at trace levels. lcms.cznih.gov

In UPLC-MS/MS analysis, the separation principles are similar to HPLC, but the system operates at higher pressures. After separation on the UPLC column, the analyte enters the mass spectrometer, where it undergoes ionization, typically by electrospray ionization (ESI) in negative ion mode for acidic compounds like 3,4-DPAA. lcms.cz The precursor ion corresponding to the deprotonated molecule is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection (LOD), often in the nanogram per liter (ng/L) range. lcms.cz

This high sensitivity makes UPLC-MS/MS an ideal method for analyzing 3,4-DPAA in complex environmental and biological samples where the compound may be present in minute concentrations. lcms.cznih.gov

Table 3: UPLC-MS/MS for High-Sensitivity Detection of this compound

| Parameter | Value/Description | Source |

| Chromatography | UPLC with sub-2 µm particle columns | sielc.com |

| Ionization | Electrospray Ionization (ESI), typically negative mode | lcms.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | lcms.cz |

| Sensitivity | High, with Limits of Detection in the ng/L range | lcms.cz |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of 3,4-DPAA and for the analysis of its functional groups. These techniques provide detailed information about the molecular structure and chemical bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural elucidation. tcichemicals.com Both ¹H NMR and ¹³C NMR are used to confirm the structure of 3,4-DPAA.

In the ¹H NMR spectrum, the protons on the aromatic ring and the methylene (B1212753) (-CH₂) group will give rise to distinct signals. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the electronic environment and connectivity of the protons. For example, the protons on the dichlorinated benzene (B151609) ring will show a specific splitting pattern due to their coupling with each other.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. For 3,4-DPAA, one would expect to see signals for the carboxylic acid carbon, the methylene carbon, and the six carbons of the benzene ring (some of which may be equivalent depending on the substitution pattern). The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the chemical structure of 3,4-DPAA. researchgate.netchemicalbook.com

Table 4: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.6 | singlet | -CH₂- |

| ~7.1 - 7.5 | multiplet | Aromatic protons | |

| ~11-12 | broad singlet | -COOH | |

| ¹³C NMR | ~40 | -CH₂- | |

| ~128 - 135 | Aromatic carbons | ||

| ~175 | -COOH |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general expectation based on similar structures. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nist.govlaboratoriumdiscounter.nl When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber).

The FTIR spectrum of 3,4-DPAA will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption peak typically appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

Additionally, the spectrum will show absorptions corresponding to the C-H stretching of the aromatic ring and the methylene group, as well as C=C stretching vibrations within the aromatic ring. The presence of C-Cl bonds will also give rise to absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹). The collective pattern of these absorption bands provides a unique spectral fingerprint for 3,4-DPAA, allowing for its identification and the confirmation of its functional groups. researchgate.netnsf.govnih.govresearchgate.net

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Source |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | libretexts.org |

| ~1700 (strong) | C=O stretch | Carboxylic Acid | libretexts.org |

| ~3000-3100 | C-H stretch | Aromatic | researchgate.net |

| ~2900-3000 | C-H stretch | Methylene (-CH₂-) | researchgate.net |

| ~1400-1600 | C=C stretch | Aromatic Ring | researchgate.net |

| Below 1000 | C-Cl stretch | Chloro-aromatic | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. iajps.com The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com For quantitative analysis, the wavelength of maximum absorbance (λmax) is identified from an absorption curve, as this wavelength provides the highest sensitivity and is unique to the substance under specific conditions. iajps.com

While specific studies detailing the direct UV-Vis spectrophotometric determination of this compound are not extensively available, methodologies for the structurally similar compound 2,4-Dichlorophenoxyacetic acid (2,4-D) provide a strong basis for its analysis. For instance, high-performance liquid chromatography (HPLC) systems often use UV detectors set at specific wavelengths to quantify these types of compounds after separation. A common wavelength used for the detection of 2,4-D is 230 nm. nih.gov Another method for 2,4-D sets the detection wavelength at 283 nm, which was determined to be the maximum absorption wavelength (λmax) for that compound. deswater.com

Indirect spectrophotometric methods have also been developed. One such method for 2,4-D involves the formation of an ion-pair associate with the dye Astrafloxin FF. This complex can be extracted into an organic solvent like toluene (B28343) and measured. The resulting ion pair has a maximum absorbance at a different wavelength, in this case, 546 nm. researchgate.net This approach enhances selectivity and can be applied to samples where direct measurement is hindered by interfering substances. The detection limit for this particular method was found to be 0.9 µg/mL. researchgate.net

Table 1: Spectrophotometric Characteristics for 2,4-D Analysis This table presents data for the structurally similar compound 2,4-D, which serves as a reference for the potential analysis of this compound.

| Method | Wavelength (λmax) | Matrix/Solvent | Detection Limit | Reference |

| HPLC-UV | 230 nm | Acetonitrile/Ammonium (B1175870) acetate (B1210297) | 0.1 mg/L (as part of a calibration curve) | nih.gov |

| HPLC-UV | 283 nm | Acetonitrile/Deionized water/Acetic acid | 0.004 µg/L | deswater.com |

| Ion-Pair Extraction | 546 nm | Toluene | 0.9 µg/mL | researchgate.net |

Electrochemical Sensing and Voltammetric Approaches

Electrochemical sensors and voltammetric techniques offer high sensitivity, rapid analysis times, and the potential for miniaturization and in-situ measurements, making them powerful tools for detecting electroactive compounds like chlorinated phenylacetic acids. cambridgepublish.comresearchgate.net These methods are based on measuring the current response of an analyte to a varying potential.

Various electrochemical approaches have been developed for the related compound 2,4-D, which demonstrates the applicability of these techniques for this compound. These methods often employ modified electrodes to enhance sensitivity and selectivity.

Immunosensors : One approach involves an electrochemical immunosensor where a hapten of 2,4-D is immobilized on a glassy carbon electrode (GCE). cambridgepublish.com The detection is based on a competitive immunoassay with a horseradish peroxidase (HRP)-labeled antibody. The resulting signal, measured by square wave voltammetry (SWV), decreases as the concentration of 2,4-D in the sample increases. cambridgepublish.com This method achieved a detection limit of 0.01 mg/L. cambridgepublish.com

Nanoparticle-Modified Electrodes : A sensitive sensor for 2,4-D was fabricated by modifying a GCE with silver and manganese oxide nanoparticles and a polymer (Ag-MnOxNPs/PAYR). hbku.edu.qa This modified electrode was used for analysis via cyclic voltammetry (CV) and differential pulse voltammetry (DPV), achieving a detection limit of 2 µM with the DPV technique. hbku.edu.qa

Enzyme Inhibition Biosensors : An ultrasensitive method utilizes an enzyme inhibition-based biosensor. In one example, alkaline phosphatase (AlP) is immobilized on a highly porous gold nanocoral electrode. rsc.org The presence of 2,4-D inhibits the enzyme's activity, which is measured amperometrically, allowing for detection at extremely low concentrations, down to 0.7 parts per quadrillion (ppq). rsc.org

Boron-Doped Diamond Electrodes (BDDE) : For in-situ analysis in environmental water, a voltammetric method using a BDDE has been developed. researchgate.net This robust electrode material allows for direct measurement in complex samples with minimal pretreatment. researchgate.net

Bismuth Film Electrodes : Another method involves modifying a screen-printed carbon electrode with a bismuth film for the analysis of nitrated 2,4-D. researchgate.net Using square wave adsorptive stripping voltammetry, this sensor achieved a linear range of 11.1 to 74.3 µM with a detection limit of 3.15 µM. researchgate.net

Table 2: Comparison of Voltammetric Methods for 2,4-D Detection Performance characteristics of various electrochemical sensors for the analysis of the related compound 2,4-D.

| Sensor Type | Voltammetric Technique | Electrode | Linear Range | Limit of Detection (LOD) | Reference |

| Immunosensor | Square Wave Voltammetry (SWV) | Glassy Carbon Electrode (GCE) | 0.10 - 15.0 mg/L | 0.01 mg/L | cambridgepublish.com |

| Nanoparticle-based | Differential Pulse Voltammetry (DPV) | Ag-MnOxNPs/PAYR on GCE | 6 - 14,308 µM | 2 µM | hbku.edu.qa |

| Enzyme Inhibition | Amperometry | Alkaline Phosphatase on Gold Nanocoral | 0.002 - 22 ppt | 0.7 ppq | rsc.org |

| Bismuth Film | Square Wave Adsorptive Stripping Voltammetry | Bismuth Film on Screen-Printed Carbon | 11.1 - 74.3 µM | 3.15 µM | researchgate.net |

| DNA Interaction | Differential Pulse Voltammetry (DPV) | Pencil Graphite Electrode (PGE) | 30 - 70 µg/mL | 2.85 µg/mL | nih.gov |

Novel Techniques for Structural Elucidation and Purity Assessment (e.g., Neutron Activation Analysis)

While traditional methods provide quantitative data, advanced techniques are necessary for unequivocal structural elucidation and the assessment of purity. Although a highly specific technique like Neutron Activation Analysis (NAA) is not commonly cited for organic molecules like this compound, other powerful analytical methods serve this purpose effectively.

The primary technique for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC). vwr.com Commercial suppliers often specify purity as ≥98.0% determined by HPLC and titration analysis. vwr.com

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is the technique of choice for separating, identifying, and quantifying analytes in complex mixtures. chromatographyonline.com

HPLC with UV Detection : A validated HPLC-UV method for the related 2,4-D in rat serum demonstrates the utility for purity and pharmacokinetic studies. nih.gov This method used a C18 column with a gradient elution of acetonitrile and ammonium acetate buffer, with detection at 230 nm. The method was proven to be specific, precise, and reproducible over a concentration range of 0.1–400 mg/L. nih.gov

HPLC for Trace Analysis : For detecting trace residues in water, an HPLC-UV method was developed for 2,4-D with detection at 283 nm. deswater.com This method, combined with an effective sample preparation step, achieved a very low limit of detection of 0.004 µg/L. deswater.com

The selection of the stationary phase (e.g., C18 column), mobile phase composition, and detector type are all optimized to ensure the analyte of interest is well-separated from any impurities or degradation products, allowing for accurate purity assessment. nih.govchromatographyonline.com

Sample Preparation and Matrix Effects in Analytical Protocols

The accuracy of any analytical method is highly dependent on the sample preparation process and the management of matrix effects. A matrix effect is the alteration of an analytical signal caused by the other components in the sample matrix, separate from the analyte itself. chromatographyonline.combataviabiosciences.com This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. bataviabiosciences.com Biological and environmental samples often contain complex matrices with components like proteins, salts, and phospholipids (B1166683) that can interfere with analysis, particularly in sensitive techniques like LC-MS/MS. chromatographyonline.comchromatographytoday.com

Effective sample preparation is the most critical step to minimize matrix effects. chromatographyonline.com The goal is to isolate the analyte of interest from interfering matrix components. Common techniques include:

Protein Precipitation (PPT) : This is a simple and fast method often used for biological samples like serum or plasma. It involves adding a solvent, such as acetonitrile, to precipitate proteins, which are then removed by centrifugation. A method for analyzing 2,4-D in rat serum used this approach. nih.gov

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). By adjusting the pH of the aqueous sample, the charge state of an acidic analyte like this compound can be controlled to facilitate its extraction into an organic solvent, leaving many polar interferences behind. chromatographyonline.com

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) : This is a variation of LLE where a salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase. A method for extracting 2,4-D from water samples successfully used acetonitrile as the extraction solvent and sodium chloride as the salting-out agent, achieving an extraction efficiency of 99.69%. deswater.com

Solid-Phase Extraction (SPE) : SPE is a highly effective and selective sample preparation technique. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a different solvent. This not only cleans the sample but also concentrates the analyte. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME) : This is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. This maximizes the surface area for extraction, allowing for very fast and efficient transfer of the analyte into the extraction solvent. This technique has been applied to the analysis of pesticide residues in complex matrices like herbal potions. analchemres.org

The choice of sample preparation method depends on the analyte's properties, the sample matrix, the analytical technique being used, and the required sensitivity. chromatographytoday.com For all quantitative methods, it is crucial to evaluate and validate the procedure for matrix effects, often by analyzing matrix-matched standards or using matrix spike recovery experiments. chromatographyonline.com

Environmental Behavior and Toxicological Assessment Methodologies in Research

Methodologies for Studying Environmental Fate of Chlorinated Phenylacetic Acids

Research into the environmental fate of chlorinated phenylacetic acids like 3,4-Dichlorophenylacetic acid involves various techniques to understand how they persist and move through ecosystems.

The mobility of a xenobiotic compound within a plant is a critical aspect of its environmental behavior. The Kleier model, which predicts the phloem mobility of compounds based on physicochemical properties like lipophilicity (log Kow) and acidity (pKa), has been applied to this compound. researchgate.net This theoretical modeling provides insight into its potential to be transported within plant tissues. researchgate.net

While Metal-Organic Frameworks (MOFs) have been investigated as effective adsorbents for removing herbicides like 2,4-D from water, specific studies on the use of MOFs for the adsorption of this compound were not found. researchgate.netnih.govbohrium.comnih.govresearchgate.net Similarly, detailed research on its adsorption and mobility in other environmental matrices such as soil is limited. tcichemicals.comntu.ac.uk

Academic Approaches to Toxicological Screening and Risk Assessment

Toxicological evaluation of chemical compounds utilizes a combination of in vitro and in vivo models to screen for potential hazards and assess risks.

Direct in vitro cytotoxicity studies on this compound are not extensively documented in the available research. However, its use as a precursor in the synthesis of other molecules provides some indirect toxicological insights. For instance, it has been used to create organotin(IV) derivatives and diazaspiro[4.4]nonane derivatives, which were subsequently tested for biological activity. researchgate.netacs.orgtwas.org

One study found that a synthesized derivative, compound AD258 , exhibited negligible cellular toxicity in in vitro assays on human corneal epithelial cells using standard lactate (B86563) dehydrogenase (LDH) and MTT assays. acs.orgnih.gov Another study noted that various synthesized furanones derived from precursors including this compound showed cytotoxicity against cancer cells, but also retained high toxicity against non-malignant control cell lines. cuni.cz Safety data sheets for the compound indicate it causes skin and serious eye irritation, which suggests a potential for localized cytotoxicity. tcichemicals.comfishersci.se

Table 1: Summary of Indirect In Vitro Cytotoxicity Observations

| Derivative Class | Cell Line(s) | Assay(s) | Observation | Citation(s) |

|---|---|---|---|---|

| Diazaspiro[4.4]nonane Derivatives (e.g., AD258) | Human Corneal Epithelial Cells | LDH, MTT | Negligible cellular toxicity observed. | acs.orgnih.gov |

| Furanone Derivatives | Cancer and non-malignant cell lines | Not specified | Cytotoxicity observed against both cancerous and non-malignant cells. | cuni.cz |

This table presents findings on molecules synthesized using this compound as a starting material, not on the compound itself.

Information regarding specific in vivo experimental designs for evaluating the systemic toxicity of this compound is sparse. One study involving the direct in vivo screening of a large library of pyrrolidine (B122466) bis-piperazines in mice used a warm-water tail-withdrawal assay to test for antinociceptive activity. acs.org A library mixture that included a derivative of this compound showed clear toxicity at a dose of 25 mg/kg. acs.org This finding is indirect and pertains to a complex mixture containing a derivative, rather than the pure compound. acs.org

Genotoxicity and Carcinogenicity Research Frameworks

According to safety data provided by chemical suppliers, this compound has not been classified as a carcinogen by major regulatory and research bodies.

Table 2: Carcinogenicity Classification

| Organization | Classification | Citation(s) |

|---|---|---|

| International Agency for Research on Cancer (IARC) | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | |

| National Toxicology Program (NTP) | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. |

Specific research frameworks designed to investigate the genotoxicity of this compound, such as Ames tests, micronucleus assays, or comet assays, were not found in the reviewed scientific literature. While such tests are standard for its isomer 2,4-D, similar dedicated studies for this compound are not available. nih.govresearchgate.netnih.govunlp.edu.ar

Ecotoxicological Assessment Paradigms for Related Compounds

The ecotoxicological assessment of this compound and its related compounds, such as the persistent degradation product 3,4-dichloroaniline (B118046) (3,4-DCA), is structured around established risk assessment paradigms designed to systematically evaluate potential harm to non-target organisms and ecosystems. europa.euepa.gov These paradigms often employ a tiered approach, which progresses from simple, conservative laboratory tests to more complex and environmentally realistic studies. nih.govfao.orgepa.gov This framework allows for an efficient screening process, focusing resources on chemicals that demonstrate a potential for risk in the initial stages. fao.org

The paradigm integrates information on a chemical's intrinsic toxicity with its environmental fate and behavior to characterize risk. oregonstate.edu It involves a sequence of hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.govepa.gov For related compounds like chlorinated anilines, which are known to be formed from the degradation of various herbicides, this assessment is crucial due to their potential for persistence and toxicity in aquatic environments. nih.govresearchgate.net

Tiered Assessment Framework

The ecotoxicological evaluation typically begins with a tiered testing scheme. nih.govepa.gov

Tier 1: Base-Set Testing: This initial phase uses standardized, acute toxicity tests on a limited set of surrogate organisms representing different trophic levels (e.g., algae, invertebrates, and fish). epa.govnih.gov These laboratory studies are designed as a conservative screen to identify chemicals that are unlikely to pose a risk. fao.org Data from these tests, such as the median lethal concentration (LC50) or median effective concentration (EC50), are compared against predicted environmental concentrations (PECs). If the margin of safety is sufficient, no further testing may be required. For related anilines, daphnids have been identified as a particularly sensitive species in short-term tests. oecd.org

Tier 2: Refined Assessment: If a potential risk is identified in Tier 1, the assessment proceeds to a higher tier. fao.org This stage involves more comprehensive testing to refine the understanding of the substance's toxicity and exposure profile. famic.go.jp Studies may include chronic toxicity tests (evaluating long-term effects on survival, growth, and reproduction), bioaccumulation studies, and tests on additional, potentially more sensitive, or locally relevant species. fao.orgfamic.go.jp For instance, long-term studies on fish have been critical in determining the No-Observed-Effect Concentration (NOEC) for 3,4-DCA. oecd.org

Higher Tiers (Semi-field and Field Studies): For compounds with a high-risk potential, the assessment may move to large-scale experimental systems like mesocosms (outdoor artificial streams or ponds) or controlled field studies. nih.govfamic.go.jp These studies provide a more realistic evaluation of a chemical's impact under natural conditions, accounting for factors like variable exposure, species interactions, and indirect effects on the community and ecosystem structure. oregonstate.edufamic.go.jp However, results from these complex studies can be difficult to interpret and extrapolate to other environmental systems. nih.gov

Research Findings for Related Compounds

Within this assessment paradigm, significant research has been conducted on compounds structurally related to this compound, especially its metabolite 3,4-DCA. These studies provide crucial data for understanding the potential ecotoxicological profile.

Ecotoxicological studies have demonstrated that 3,4-DCA can negatively affect the growth, reproduction, and development in various aquatic organisms. nih.govmdpi.com It is recognized by the Organisation for Economic Co-operation and Development (OECD) as a reference chemical for toxicity testing. mdpi.com

The following tables summarize key ecotoxicity data for 3,4-DCA and the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), illustrating the types of data generated in ecotoxicological assessments.

Table 1: Acute and Chronic Ecotoxicity of 3,4-Dichloroaniline (3,4-DCA) in Aquatic Organisms

This table presents toxicity data from short-term (acute) and long-term (chronic) studies on various aquatic species exposed to 3,4-DCA.

| Species | Taxonomic Group | Test Type | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|---|

| Daphnia magna | Invertebrate (Crustacean) | Acute (48h) | EC50 | 230 | oecd.org |

| Brachydanio rerio (Zebrafish) | Fish | Chronic (42d) | NOEC | 2 | oecd.org |

| Poecilia reticulata (Guppy) | Fish | Chronic (42d) | NOEC | 2 | oecd.org |

| Oryzias javanicus (Javanese Medaka) | Fish | Chronic (21d) | LOEC (Reduced Fecundity) | 250 | mdpi.com |

Table 2: Ecotoxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Zebrafish (Danio rerio) Embryos

This table shows the results of developmental toxicity studies on zebrafish embryos exposed to the related herbicide 2,4-D.

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Danio rerio (Zebrafish) | Embryonic Development | LC50 (Survival Rate) | 46.71 | researchgate.net |

| Danio rerio (Zebrafish) | Embryonic Development | IC50 (Hatching Rate) | 46.26 | researchgate.net |

Modeling in Ecotoxicological Assessment

Emerging Research Frontiers and Future Academic Directions

Design and Synthesis of Environmentally Benign 3,4-Dichlorophenylacetic Acid Analogs

The development of environmentally benign analogs of 3,4-DCAA is a significant and growing area of research, spurred by the broader movement towards green chemistry and sustainable technology. mdpi.com The primary goal is to design molecules that retain or enhance the desired bioactivity of 3,4-DCAA while minimizing their environmental persistence and non-target toxicity.

One promising strategy is the concept of "proauxins," which are essentially prodrugs that are inactive until they are metabolized into a functional auxin within the target plant. nih.gov This approach offers a sophisticated method for controlling the release and activity of the active compound, potentially reducing its environmental footprint. nih.gov The design of these proauxins involves chemically modifying the 3,4-DCAA structure so that it is efficiently absorbed and then cleaved at a specific rate within the plant to release the active auxin. nih.gov

Research in this area also focuses on the principles of green chemistry in the synthesis process itself. This includes the use of less hazardous chemical intermediates, developing solvent-free reaction conditions, and improving atom economy. nih.govnih.gov For example, recent advancements have demonstrated efficient methods for the selective chlorination of phenylacetic acids using reagents like trichloroisocyanuric acid (TCCA) under solvent-free conditions, which represents a more environmentally friendly synthetic route compared to traditional methods. nih.govnih.gov

Future research will likely focus on designing 3,4-DCAA analogs that are more readily biodegradable. This could involve incorporating specific functional groups that are susceptible to microbial or environmental degradation after the compound has exerted its desired effect. The overarching aim is to create a new generation of plant growth regulators that are both effective and inherently safer for the environment.

High-Throughput Screening for Novel Bioactive Properties

High-throughput screening (HTS) has become an indispensable tool in the discovery of novel bioactive compounds. nih.gov In the context of 3,4-DCAA and its analogs, HTS platforms are being employed to rapidly assess large libraries of these compounds for a wide range of biological activities. While much of the initial screening has focused on auxin-like properties, the future of HTS lies in uncovering entirely new bioactive profiles for these molecules.

Recent studies have successfully used HTS to identify new auxin-like compounds from chemical libraries, demonstrating the power of this approach in plant science. nih.gov For example, a screen of 10,000 chemicals identified 100 compounds that promoted hypocotyl elongation in Arabidopsis thaliana seedlings, a classic auxin response. nih.gov Such screens often utilize reporter gene systems, like the DR5:GUS system, which provides a visual readout of auxin activity within plant tissues. nih.gov

The next frontier for HTS in this field will be to screen for non-auxin activities. This could involve testing 3,4-DCAA and its derivatives against a diverse panel of biological targets, including other plant hormone receptors, enzymes, and signaling pathways. There is also potential to explore the effects of these compounds in other organisms, such as fungi or bacteria, which could lead to the discovery of new antimicrobial or other useful properties. The development of novel HTS assays will be crucial for exploring these new avenues of bioactivity.

Interactive Table: Examples of High-Throughput Screening in Auxin Research

| Screening Target | Model Organism | Number of Compounds Screened | Outcome | Reference |

| Hypocotyl Elongation | Arabidopsis thaliana | 10,000 | Identification of 100 growth-promoting compounds, including proauxins. | nih.gov |

| Auxin-like Activity | Oat Coleoptile Segments | Not Specified | Identification of 3,4-DCAA as a compound with auxin-like activity. | nih.gov |

| Plant Growth Regulators | Rice | Not Specified | Discovery of Guvermectin, a novel PGR from Streptomyces. | nih.gov |

Integration of Computational Chemistry and Machine Learning in Compound Design

Computational chemistry and machine learning are revolutionizing the process of chemical design and discovery. mdpi.com These in silico methods allow researchers to predict the biological activity and properties of molecules before they are synthesized, saving significant time and resources. For 3,4-DCAA, these computational tools are being used to design new analogs with enhanced or more specific activities.

Molecular docking is a key computational technique that has been used to study the interaction of 3,4-DCAA with auxin receptors. nih.gov Studies have shown that 3,4-DCAA can bind to the TIR1 auxin receptor, and molecular docking simulations have helped to elucidate the specific binding interactions at the molecular level. nih.gov These models can predict how changes to the structure of 3,4-DCAA will affect its binding affinity for the receptor, guiding the design of more potent analogs. nih.govrsc.org

Machine learning algorithms are also being developed to predict the bioactivity of auxin-like molecules. cdhfinechemical.com These models are trained on large datasets of known active and inactive compounds and can learn to identify the key structural features that are important for activity. cdhfinechemical.com This allows for the rapid virtual screening of large chemical libraries to identify promising new candidates for synthesis and testing. mdpi.com Furthermore, machine learning can be used to predict other important properties, such as toxicity and environmental fate, which is crucial for the development of safer chemicals.

Future research will likely see a deeper integration of these computational methods into the design-build-test-learn cycle of chemical discovery. This will enable a more rational and efficient approach to the development of new 3,4-DCAA analogs with tailored properties.

Interdisciplinary Research at the Chemistry-Biology Interface

The study of this compound and its effects on biological systems is an inherently interdisciplinary field, requiring close collaboration between chemists and biologists. duke.edu Understanding how this synthetic molecule can mimic a natural plant hormone and influence plant growth and development requires a multifaceted approach that combines chemical synthesis, molecular biology, genetics, and plant physiology. duke.edu

A prime example of this interdisciplinary approach is the research that identified 3,4-DCAA as an auxin analog. nih.gov This work involved the synthesis of the compound by chemists, followed by a series of biological assays by plant scientists to demonstrate its auxin-like activity. nih.gov These assays included classic physiological tests like the promotion of oat coleoptile elongation and the generation of adventitious roots. nih.gov At the molecular level, biologists used techniques such as reporter gene assays and molecular docking to show that 3,4-DCAA acts through the established auxin signaling pathway by binding to auxin receptors. nih.gov

The development of synthetic hormones and engineered receptors is another exciting area of chemistry-biology collaboration. technologynetworks.com By creating a synthetic auxin and a corresponding synthetic receptor that does not recognize the natural hormone, researchers can precisely control auxin responses in specific tissues or at specific times. technologynetworks.com This powerful tool allows for a much more detailed dissection of the complex roles of auxin in plant development. technologynetworks.com

Future progress in understanding and harnessing the potential of 3,4-DCAA will depend on strengthening these interdisciplinary collaborations. duke.eduresearchgate.net Chemists will be needed to design and synthesize novel analogs with specific properties, while biologists will be essential for characterizing their biological activity and uncovering their mechanisms of action.

Regulatory Science and Safety Evaluation in Chemical Research

As with any new chemical intended for potential use in agriculture or other applications, a thorough evaluation of its safety and a clear understanding of the regulatory landscape are paramount. tsgconsulting.comcato.org For this compound and its analogs, this involves a multi-faceted approach to safety assessment and adherence to established regulatory frameworks for plant growth regulators.

The regulatory process for new plant growth regulators in the United States is overseen by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). tsgconsulting.comcato.org Any substance intended to alter the growth or maturation of a plant is generally considered a plant regulator and is subject to these regulations. cato.org This includes demonstrating that the compound can be used without unreasonable adverse effects on the environment.

The safety evaluation of a new chemical like a 3,4-DCAA analog would involve a battery of toxicological studies. These studies are designed to assess potential risks to human health and non-target organisms. Material Safety Data Sheets (MSDS) for related compounds, such as 2-chloro and 4-chloro phenylacetic acid, provide initial guidance on potential hazards, including skin and eye irritation and hazards associated with inhalation. cdhfinechemical.comcdhfinechemical.com Carcinogenicity is also a key consideration, and regulatory bodies like the IARC provide classifications for such risks. cdhfinechemical.com

Future research in this area will need to integrate safety and regulatory considerations from the very beginning of the design process. By using computational tools to predict potential toxicity and by designing more environmentally benign molecules, researchers can help to ensure that new 3,4-DCAA analogs are not only effective but also meet the stringent safety standards required for their eventual use.

Q & A

Q. What are the optimized synthetic routes for 3,4-dichlorophenylacetic acid, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of this compound can be achieved via two primary routes:

- Cyanidation and Hydrolysis : Starting from 2,4-dichlorobenzyl chloride, sequential cyanidation (using NaCN or KCN) and alkaline hydrolysis (NaOH or KOH at 80–100°C) yield the target compound. Key parameters include maintaining pH >12 during hydrolysis to avoid decarboxylation and optimizing reaction time (6–8 hours) to achieve >84% yield .

- Arndt-Eistert Homologation : Using 3,4-dichlorobenzoyl chloride, this method involves diazomethane treatment followed by Wolff rearrangement. Critical steps include controlling temperature (<5°C during diazomethane addition) to prevent side reactions .

Q. How can researchers characterize this compound and confirm its purity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) to assess purity (>99%). Retention time typically ranges 8–10 minutes .

- Spectroscopy : Confirm structure via NMR (CDCl): δ 3.6–3.7 ppm (singlet, CH), 7.2–7.4 ppm (multiplet, aromatic protons). NMR should show a carbonyl signal at ~175 ppm .

- Mass Spectrometry : ESI-MS ([M+H]) at m/z 205.04 (calculated) with isotopic Cl patterns .

Advanced Research Questions

Q. How does this compound participate in site-selective cross-coupling reactions, and what catalytic systems enhance selectivity?